N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Historical Context of Benzothiazole Scaffold in Drug Discovery
The benzothiazole scaffold, a bicyclic structure comprising fused benzene and thiazole rings, has been integral to pharmaceutical innovation since the mid-20th century. Early research identified its potential in central nervous system (CNS) therapeutics, exemplified by riluzole, the first benzothiazole derivative approved by the U.S. Food and Drug Administration (FDA) in 1995 for amyotrophic lateral sclerosis (ALS) treatment. Riluzole’s mechanism—modulating glutamate release to mitigate excitotoxicity—highlighted benzothiazole’s capacity to interact with complex biological pathways.
By the 2000s, benzothiazole derivatives diversified into oncology, with compounds like 2-(4-amino-3-methylphenyl)benzothiazole demonstrating selective antitumor activity. The scaffold’s adaptability stems from its ability to accommodate substitutions at the 2-, 4-, and 6-positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, introducing methoxy or methyl groups at the 4- and 7-positions of the benzo[d]thiazole ring, as seen in the target compound, enhances metabolic stability and target affinity.
Table 1: Milestones in Benzothiazole-Based Drug Development
Significance of N-(Diethylaminoethyl)-Benzamide Derivatives in Medicinal Chemistry
The N-(diethylaminoethyl)-benzamide moiety is a pharmacophoric motif recognized for enhancing solubility and bioavailability in CNS-targeting agents. This subunit combines a hydrophobic benzamide core with a hydrophilic diethylaminoethyl side chain, enabling blood-brain barrier penetration while maintaining affinity for neuronal receptors. For example, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives exhibited high melanoma uptake in preclinical models due to their balanced lipophilicity and metabolic stability.
In the context of the target compound, the N-(2-(diethylamino)ethyl) group likely mitigates the high hydrophobicity imparted by the 2,6-difluorobenzamide and benzo[d]thiazole components. Structure-activity relationship (SAR) studies of analogous compounds reveal that:
- The diethylamino group’s basicity (pKₐ ~8.5) facilitates protonation in physiological pH, promoting interaction with anionic membrane phospholipids.
- Ethyl substituents on the amine minimize steric hindrance compared to bulkier alkyl groups, optimizing receptor binding.
Table 2: Pharmacological Activities of N-(Diethylaminoethyl)-Benzamide Derivatives
Research Evolution and Contemporary Interest in 2,6-Difluorobenzamide Moieties
The incorporation of 2,6-difluorobenzamide moieties into drug candidates has gained momentum due to fluorine’s electronegativity and small atomic radius, which improve binding affinity and metabolic resistance. Fluorination at the 2- and 6-positions of the benzamide ring induces a dipole moment that strengthens interactions with hydrophobic enzyme pockets, as observed in FtsZ inhibitors targeting bacterial cell division.
In the target compound, the 2,6-difluorobenzamide subunit likely enhances selectivity for fungal or bacterial targets over human off-targets. Comparative studies of fluorinated versus non-fluorinated benzamides demonstrate:
- Increased potency : Fluorine’s electron-withdrawing effect polarizes adjacent carbonyl groups, enhancing hydrogen bonding with serine or lysine residues in active sites.
- Improved pharmacokinetics : Fluorine reduces oxidative metabolism, prolonging half-life in vivo.
Table 3: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Benzamides
| Compound | Target Organism | MIC (μg/mL) | Plasma Half-Life (h) |
|---|---|---|---|
| 2,6-Difluorobenzamide | Bacillus subtilis | 0.25 | 4.2 |
| Non-fluorinated Benzamide | Bacillus subtilis | 2.0 | 1.8 |
| Source: |
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2S.ClH/c1-5-26(6-2)12-13-27(21(28)18-15(23)8-7-9-16(18)24)22-25-19-17(29-4)11-10-14(3)20(19)30-22;/h7-11H,5-6,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOQLTVBZUKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=C(C=CC=C3F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine.
Introduction of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl group is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 4-methoxy-7-methylbenzo[d]thiazole.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interfering with DNA/RNA: It may interact with nucleic acids, disrupting the replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on shared structural motifs, such as benzamide backbones, halogenated aryl groups, or heterocyclic systems. Below is a detailed analysis:
Benzamide Derivatives with Fluorinated Substituents
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A herbicidal benzamide with a pyridine-carboxamide core and trifluoromethylphenoxy substituents. Unlike the target compound, diflufenican lacks a thiazole ring but shares fluorinated aromatic groups, which enhance lipophilicity and bioactivity .
- N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) : A benzamide herbicide with ethoxymethoxy and dichlorophenyl groups. The absence of a heterocyclic scaffold differentiates it from the target compound, which may influence target specificity .
Heterocyclic Benzamide Analogs
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] : These triazole-thione derivatives share fluorophenyl and sulfonylbenzene motifs. Unlike the target compound, they exhibit tautomerism (thione vs. thiol forms), which affects reactivity and binding interactions .
- S-alkylated 1,2,4-triazoles [10–15]: Synthesized via alkylation of triazole-thiones, these compounds incorporate halogenated acetophenones. Their structural diversity highlights the role of heterocycles in modulating solubility and stability, a feature relevant to the target compound’s benzo[d]thiazole core .
Structural and Functional Analysis
Functional Group Contributions
Spectroscopic Characterization
While spectral data for the target compound are unavailable, analogs in were characterized via:
Biological Activity
N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, identified by CAS number 1215398-68-7, is a compound of interest due to its potential biological activities, particularly in the realm of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClF2N3O2S |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 1215398-68-7 |
Research indicates that this compound exhibits significant inhibitory activity against specific kinases, particularly Src kinase. Src kinases are known to play a crucial role in cancer cell proliferation and survival. The inhibition of Src has been linked to reduced tumor growth in various cancer models.
Src Kinase Inhibition
A study evaluated the Src kinase inhibitory activity of various thiazole derivatives, including the compound . The results demonstrated that it possesses a notable ability to inhibit Src kinase activity in engineered cell lines, suggesting its potential as an anticancer agent. For instance, compounds similar to this one showed GI50 values ranging from 1.34 µM to 2.51 µM in NIH3T3/c-Src527F cells .
Anticancer Activity
The compound has been tested against multiple cancer cell lines, including:
- Colon adenocarcinoma (HT-29)
- Breast carcinoma (BT-20)
- Leukemia (CCRF-CEM)
In these assays, the compound demonstrated moderate to high inhibitory effects on cell proliferation. Notably, compounds with specific substituents exhibited enhanced anticancer activities, indicating that structural modifications can significantly influence efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents at specific positions on the benzothiazole moiety are critical for maximizing biological activity. For example:
- The introduction of a fluoro group at position 4 increased potency.
- Conversely, certain substitutions led to decreased activity, suggesting a delicate balance between structural features and biological outcomes .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Preclinical Evaluation : In a preclinical study involving melanoma models, the compound was labeled with for PET imaging, demonstrating its potential as a diagnostic tool while also providing insights into its biodistribution and metabolic pathways .
- Cell Proliferation Assays : In vitro assays indicated that compounds with similar structural frameworks inhibited cell growth by 30% to 71% across different cancer types when compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a substituted benzamide moiety with a benzo[d]thiazol-2-yl amine derivative under reflux conditions. Key steps include:
- Amide bond formation : Use coupling agents like DCC or HATU in anhydrous solvents (e.g., DCM or DMF) to facilitate the reaction .
- Purification : Column chromatography (silica gel, eluent: chloroform/acetone 3:1) is essential to isolate the product .
- Hydrochloride salt preparation : Treat the free base with HCl gas in dry ether, followed by recrystallization from ethanol .
Optimization Tips : Adjust molar ratios (1:1.2 for amine:carbonyl chloride) and monitor reaction progress via TLC (Rf ~0.12–0.2 in chloroform/acetone) to minimize byproducts .
Advanced: How can structural contradictions in X-ray diffraction (XRD) and NMR data be resolved for this compound?
Methodological Answer:
Discrepancies between XRD (solid-state) and NMR (solution-state) data often arise from conformational flexibility or solvent interactions. To resolve this:
- XRD Analysis : Confirm the presence of intermolecular hydrogen bonds (e.g., N–H···N or C–H···F) that stabilize the crystal lattice, as seen in similar benzamide derivatives .
- Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation of the difluorophenyl group, which may cause signal splitting .
- DFT Calculations : Compare experimental XRD bond angles/distances with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify amide C=O stretches (~1650–1670 cm⁻¹) and aromatic C–F vibrations (~1120–1130 cm⁻¹) .
- ¹H/¹³C NMR : Look for split signals from the diethylaminoethyl group (δ ~2.5–3.5 ppm for CH₂) and methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (FAB-MS) : Confirm the molecular ion peak (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S derivatives) and fragmentation patterns .
Advanced: How can researchers design experiments to assess the compound’s bioactivity against enzyme targets (e.g., PFOR)?
Methodological Answer:
- Enzyme Inhibition Assays : Use anaerobic conditions (for PFOR) with a NADH oxidation assay. Monitor activity spectrophotometrically at 340 nm .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to the enzyme’s active site, focusing on hydrogen bonds with the difluorobenzamide moiety .
- Control Experiments : Compare inhibition rates with nitazoxanide derivatives to validate specificity .
Basic: What are common pitfalls in synthesizing the benzo[d]thiazole ring system?
Methodological Answer:
- Byproduct Formation : Avoid over-substitution by controlling reaction time (≤24 hrs) and temperature (≤80°C) during cyclization .
- Purification Challenges : Use gradient elution (hexane → ethyl acetate) to separate thiazole intermediates from unreacted precursors .
- Moisture Sensitivity : Store reagents (e.g., O-benzyl hydroxylamine) under argon to prevent hydrolysis .
Advanced: How can researchers address discrepancies in biological activity data across different cell lines?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across cell lines (e.g., HeLa vs. HepG2) to account for metabolic differences .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Cellular Uptake Studies : Quantify intracellular compound levels via LC-MS to correlate activity with bioavailability .
Basic: What analytical methods are recommended for assessing purity >98%?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Melting Point : A sharp range (e.g., 503–504 K) indicates high crystallinity .
Advanced: How can computational modeling guide the design of analogs with improved stability?
Methodological Answer:
- QM/MM Simulations : Calculate hydrolysis rates of the amide bond in aqueous buffers to predict metabolic stability .
- LogP Optimization : Use ChemAxon software to adjust substituents (e.g., methoxy → trifluoromethoxy) for better membrane permeability .
- MD Simulations : Analyze the diethylaminoethyl group’s flexibility to minimize steric clashes in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
